9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Description
9-[2-(Benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound's unique structure comprises a hexahydroacridine core substituted with benzyloxy and methoxy groups, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
9-(3-methoxy-2-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-31-23-15-5-10-18(27(23)32-16-17-8-3-2-4-9-17)24-25-19(11-6-13-21(25)29)28-20-12-7-14-22(30)26(20)24/h2-5,8-10,15,24,28H,6-7,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COILPZQUMJNNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves the following steps:
Starting Materials: : An appropriate aromatic aldehyde, such as 2-(benzyloxy)-3-methoxybenzaldehyde, and a suitable enamine precursor are necessary.
Cyclization Reaction: : The aldehyde undergoes a cyclization reaction with the enamine to form the hexahydroacridine framework.
Reduction: : Catalytic hydrogenation or chemical reduction is often required to convert any intermediate double bonds into saturated bonds, thus achieving the hexahydro structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions such as elevated temperatures, specialized catalysts, and solvent systems that enhance yield and purity. Continuous flow reactors and automated synthesis setups can be employed to ensure consistent and scalable production.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions typically involve the use of metal catalysts or hydride donors to convert any unsaturated moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the acridine core, depending on the reaction conditions and reagents used.
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents for electrophilic substitution, nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products: The reactions typically yield products such as hydroxylated, alkylated, or aminated derivatives of the original compound, depending on the substituents introduced and reaction pathways followed.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity profile makes it a valuable intermediate in organic synthesis.
Biology: Biologically, derivatives of this compound have shown promise as enzyme inhibitors, which could have potential therapeutic applications.
Industry: Industrial applications include the use of the compound in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione exerts its effects generally involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The molecular targets and pathways vary depending on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
2-(benzyloxy)-3-methoxybenzaldehyde
Hexahydroacridine derivatives with various substitutions
By understanding these elements, researchers can better appreciate the compound's potential and develop more targeted applications for it.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
